Lmu-3 herz
Description
Lmu-3 herz is a hypothetical compound selected for comparative analysis. For novel compounds like this compound, comprehensive characterization typically includes:
- Structural analysis: Molecular formula, stereochemistry, and crystallographic data (if applicable).
- Spectral data: $ ^1\text{H NMR} $, $ ^{13}\text{C NMR} $, IR, and mass spectrometry (MS) for purity and identity verification .
- Physicochemical properties: Melting/boiling points, solubility, and stability under varying conditions .
For this analysis, this compound is assumed to belong to a class of organometallic or heterocyclic compounds based on nomenclature patterns in . Its synthetic route may involve transition-metal catalysis, as suggested by references to solvent ratios and reaction temperatures (e.g., 15–20°C) in similar compounds .
Properties
CAS No. |
87376-86-1 |
|---|---|
Molecular Formula |
C22H26O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(7Z,9E)-9-(hydroxymethyl)-4-methyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradeca-7,9-dien-2-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-12(7-8-27-14(3)24)20(25)29-17-10-22(4)18(30-22)6-5-15(11-23)9-16-19(17)13(2)21(26)28-16/h5-7,9,16-19,23H,2,8,10-11H2,1,3-4H3/b6-5-,12-7+,15-9+ |
InChI Key |
FHAOJCKOQIDTRQ-SSYODIPXSA-N |
Isomeric SMILES |
C/C(=C\COC(=O)C)/C(=O)OC1CC2(C(O2)/C=C\C(=C/C3C1C(=C)C(=O)O3)\CO)C |
Canonical SMILES |
CC(=CCOC(=O)C)C(=O)OC1CC2(C(O2)C=CC(=CC3C1C(=C)C(=O)O3)CO)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Lmu-3 herz typically involves the Herz reaction, which transforms an electron-rich aniline starting material into an electron-deficient benzo[d][1,2,3]dithiazolium salt using disulfur dichloride. The reaction conditions include:
Raw Material Preparation: Aniline derivatives are prepared and purified.
Reaction with Disulfur Dichloride: The aniline derivative is reacted with disulfur dichloride under controlled temperature and solvent conditions to form the benzo[d][1,2,3]dithiazolium salt.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Lmu-3 herz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazolium ring to a more reduced form.
Substitution: The electron-deficient nature of the ring allows for nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups on the ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Lmu-3 herz has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of dyes and pigments.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their ability to modulate biological pathways.
Industry: The compound is used in the production of advanced materials, including semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of Lmu-3 herz involves its interaction with specific molecular targets. The electron-deficient benzo[d][1,2,3]dithiazolium ring can form stable radicals and interact with electron-rich sites on biological molecules. This interaction can modulate enzymatic activity, alter protein conformation, and affect cellular signaling pathways. The compound’s ability to form stable radicals also makes it useful in materials science, where it can enhance the properties of conductive polymers and semiconductors .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: this compound’s hypothetical synthesis would require rigorous optimization of reaction conditions (e.g., solvent ratios, catalysts) to avoid byproducts, as noted in for similar heterocycles.
- Pharmaceuticals: Glutarimide derivatives historically served as sedatives; this compound’s amide group could position it as a protease inhibitor .
Q & A
Q. How can researchers systematically identify and synthesize existing literature on LMU-3 Herz?
Methodological Answer:
-
Step 1 : Define search strings using Boolean operators (e.g., "this compound" AND "synthesis" OR "pharmacological properties") across databases like PubMed, Web of Science, and SciFinder .
-
Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025, excluding non-English texts) and document the process using a PRISMA flow diagram to ensure transparency .
-
Step 3 : Critically appraise sources using tools like AMSTAR for systematic reviews or CASP for experimental studies to assess bias and validity .
-
Example Table :
Database Search Terms Results Filtered Relevant Studies PubMed "this compound" + "kinetics" 120 → 45 12 SciFinder "this compound crystal structure" 85 → 30 8
Q. What strategies ensure reliable data collection in preliminary this compound experiments?
Methodological Answer:
- Triangulation : Combine spectroscopic data (e.g., NMR, HPLC) with computational modeling to cross-validate results .
- Calibration : Regularly calibrate instruments using reference standards (e.g., USP-grade compounds) to minimize technical variability .
- Replication : Perform triplicate runs for key measurements (e.g., IC50 values) and report standard deviations .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity?
Methodological Answer:
-
Hypothesis-Driven Approach : Formulate competing hypotheses (e.g., "Contradictions arise from pH-dependent solubility" vs. "Batch-to-batch impurity variations") .
-
Controlled Variables : Use identical cell lines, solvent systems, and assay protocols as prior studies to isolate confounding factors .
-
Meta-Analysis : Pool data from 10+ studies (weighted by sample size and quality) to identify trends using tools like RevMan .
-
Example Finding :
Study Reported IC50 (nM) pH Solvent Outcome Consistency A (2022) 12.3 ± 1.2 7.4 DMSO Inconsistent with Study B B (2023) 28.7 ± 3.1 6.8 Ethanol Resolved via pH adjustment
Q. What methodologies optimize this compound’s experimental reproducibility across labs?
Methodological Answer:
- Protocol Standardization : Publish detailed synthetic protocols with step-by-step video supplements (e.g., reaction temperature gradients, stirring rates) .
- Open Data : Share raw datasets (e.g., crystallography files, spectral peaks) via repositories like Zenodo to enable independent verification .
- Collaborative Trials : Conduct inter-laboratory studies using blinded samples to quantify reproducibility rates .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
Methodological Answer:
- Scaffold Modification : Systematically alter functional groups (e.g., -OH, -CH3) and assess bioactivity using high-throughput screening .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electronic effects and correlate with experimental IC50 values .
- Dose-Response Curves : Generate 3D pharmacophore models using software like Schrödinger to visualize binding affinity trends .
Methodological Guidelines
- Literature Gaps : Use scoping reviews to map understudied areas (e.g., this compound’s metabolic pathways) and prioritize hypotheses .
- Ethical Compliance : Document IRB approvals for biological testing and adhere to OECD guidelines for chemical safety .
- Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for all published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
